Phenomycin Exhibits Nanomolar Cytotoxicity Against Mammalian Cells
Phenomycin demonstrates potent cytotoxicity in the nanomolar range toward mammalian cells [1]. In HeLa cells, phenomycin exhibits an IC50 value of 0.27 ± 0.025 μM [2]. This potency is comparable to that of established cytotoxins used in targeted cancer therapies, but phenomycin's mechanism of action—targeting translation initiation rather than DNA replication or microtubule dynamics—provides a distinct pathway for intervention [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.27 ± 0.025 μM |
| Comparator Or Baseline | N/A (class-level potency comparison) |
| Quantified Difference | Nanomolar potency range |
| Conditions | HeLa cells, 24-48 hour exposure |
Why This Matters
This quantitative cytotoxicity data establishes phenomycin as a potent antitumor agent with a defined potency range, enabling researchers to benchmark it against other cytotoxins in screening campaigns.
- [1] Hansen BK, Larsen CK, Nielsen JT, et al. Structure and Function of the Bacterial Protein Toxin Phenomycin. Structure. 2020;28(5):528-539.e9. doi:10.1016/j.str.2020.03.004 View Source
- [2] Hansen BK, Larsen CK, Nielsen JT, et al. Structure and function of the bacterial protein toxin phenomycin. bioRxiv. 2019:847772. doi:10.1101/847772 View Source
